1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-propanoylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWIAVIYNOKJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of 2-fluorobenzonitrile with propyl alcohol in the presence of hydrogen chloride gas . Industrial production methods often utilize high-pressure autoclaves and specific catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Scientific Research Applications
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one has been explored for its potential in various scientific research applications:
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- Structural Differences: The fluorine is in the meta position, and a methyl group is added at the para position of the phenyl ring. The propanoyl group is branched (2-methylpropanoyl) instead of linear.
- The para-methyl group may enhance lipophilicity, affecting membrane permeability .
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)-2-propen-1-one
- Structural Differences: Replaces the piperidin-2-one lactam with a 2-methylpiperidine ring and substitutes the propanoyl group with an α,β-unsaturated ketone (propenone).
- The 4-fluorophenyl group may engage in distinct π-π stacking interactions compared to the ortho-fluorinated analog .
1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one (Hypothetical analog)
- Structural Differences : Chlorine replaces fluorine at the ortho position.
- Reduced electronegativity compared to fluorine may diminish hydrogen-bonding interactions .
Acyl-Substituted Fluorophenyl Heterocycles
1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one
- Structural Differences: A chalcone (propenone) backbone replaces the piperidinone ring.
- Implications: The planar chalcone structure facilitates π-π stacking and UV absorption, relevant in photochemical applications.
1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- Structural Differences: A trimethoxyphenyl group is attached to the propenone chain.
- Implications :
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Weight | Fluorine Position | Acyl/Propenone Group | Key Property Differences |
|---|---|---|---|---|
| 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one | 249.27 g/mol | Ortho | Propanoyl | High polarity due to lactam and fluorine |
| 1-(3-Fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one | 293.34 g/mol | Meta | Branched propanoyl | Enhanced lipophilicity from methyl groups |
| (2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)-2-propen-1-one | 261.31 g/mol | Para | Propenone | Conjugated system; potential redox activity |
| 1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 356.35 g/mol | Ortho | Trimethoxyphenyl-propenone | Electron-rich aromatic system |
Biological Activity
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
The compound primarily acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. Inhibiting MAO can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression and neurodegenerative diseases.
- Inhibition of MAO : Research indicates that derivatives containing the 2-fluorophenyl moiety exhibit significant inhibitory effects on MAO-A and MAO-B. For instance, certain derivatives showed IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory activity .
- Selectivity : The selectivity for MAO-B over MAO-A is crucial for minimizing side effects associated with non-selective MAO inhibitors. Compounds like T6 and T3 have demonstrated favorable selectivity indices, making them promising candidates for further development .
Cytotoxicity
In addition to neuropharmacological applications, this compound has been evaluated for its cytotoxic properties against various cancer cell lines:
- Cytotoxic Assays : Compounds with similar structures have shown submicromolar CC50 values against neoplastic cells, suggesting potential as anticancer agents .
- Case Study : In studies involving cancer cell lines such as Ca9-22 and HSC-4, certain derivatives exhibited significant cytotoxicity, indicating that modifications to the piperidine structure can enhance biological activity against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound:
- Substituent Effects : The presence of different substituents on the phenyl ring significantly influences the inhibitory potency against MAO. For example, meta-bromo substitution was found to enhance MAO-B inhibition more effectively than para substitution .
- Molecular Docking Studies : Docking simulations have revealed that the binding interactions of these compounds with MAO enzymes provide insights into their selectivity and potency. The docking scores correlate well with experimental IC50 values, reinforcing the importance of specific structural features in enhancing biological activity .
Summary of Biological Activity
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| T3 | MAO-B | 0.039 | 107.4 |
| T6 | MAO-B | 0.013 | 120.8 |
| T3 | MAO-A | 1.57 | - |
| T6 | MAO-A | 4.19 | - |
Cytotoxicity Data
Neurodegenerative Disorders
A study focused on the development of selective MAO-B inhibitors has highlighted the potential of compounds like this compound in treating neurodegenerative diseases such as Alzheimer's disease. The reversible and competitive nature of these inhibitors allows for better management of symptoms with fewer side effects compared to traditional treatments .
Cancer Research
In cancer research, derivatives of this compound have been tested against various tumor cell lines, demonstrating significant cytotoxic effects. The ability to induce apoptosis in cancer cells while sparing normal cells suggests a therapeutic window that could be exploited in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step approach starting with a piperidin-2-one scaffold. Key steps include:
- Fluorophenyl Group Introduction : Electrophilic aromatic substitution or coupling reactions using palladium catalysts to attach the 2-fluorophenyl moiety.
- Propanoyl Functionalization : Acylation via reaction with propanoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Optimization : Yield improvements (≥70%) require precise control of temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios. Metal catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. Fluorine-19 NMR detects electronic effects of the 2-fluorophenyl group.
- MS : High-resolution ESI-MS for molecular weight validation.
- Crystallography :
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement. Mercury CSD 2.0 visualizes hydrogen-bonding networks and packing motifs .
- Validation : Cross-reference experimental data with computational models (DFT) for bond-length/angle consistency.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time, solvent/DMSO concentration).
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to account for potency variability.
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .
- Data Normalization : Include positive/negative controls (e.g., known receptor agonists/antagonists) to calibrate activity thresholds.
Q. What computational methods predict intermolecular interactions relevant to its crystallographic behavior?
- Methodological Answer :
- Hydrogen-Bonding Analysis : Apply graph set theory (Etter’s rules) to classify motifs (e.g., R₂²(8) rings) using Mercury’s Materials Module. This identifies packing patterns and polymorphism risks .
- Molecular Dynamics (MD) : Simulate crystal lattice stability under thermal/mechanical stress (GROMACS/AMBER).
- Docking Studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock Vina, guided by crystallographic data .
Q. How does the pharmacological profile of this compound compare to structurally similar piperidine derivatives?
- Methodological Answer :
- Structural Analog Screening : Compare with compounds like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide (ortho-fluorofentanyl analog) using:
- SAR Studies : Modify substituents (e.g., replacing propanoyl with acetyl) to assess activity changes.
- Receptor Binding Assays : Radioligand competition assays (e.g., μ-opioid receptor for fentanyl analogs) to quantify affinity differences .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures binding entropy/enthalpy trade-offs.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify reagent purity (e.g., anhydrous solvents, fresh catalysts).
- By-Product Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis derivatives).
- Kinetic Studies : Track reaction progress via in-situ IR spectroscopy to optimize time-to-completion .
Comparative Structural Analysis
Q. What distinguishes the hydrogen-bonding network of this compound from non-fluorinated analogs?
- Methodological Answer :
- Crystallographic Comparison : Use Mercury to overlay structures of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity shortens C-F···H-N bonds (2.2–2.5 Å vs. 2.6–3.0 Å in non-fluorinated analogs).
- QTAIM Analysis : Quantum Theory of Atoms in Molecules (QTAIM) quantifies bond critical points, revealing stronger F-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
